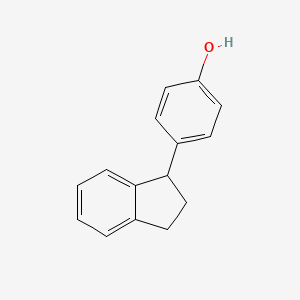
4-(1-Indanyl)Phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Indanyl)Phenol is a useful research compound. Its molecular formula is C15H14O and its molecular weight is 210.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5110. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Applications
1. Anticancer Activity
Research has indicated that 4-(1-Indanyl)Phenol may exhibit anticancer properties. Studies have shown that phenolic compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, compounds structurally related to this compound have been investigated for their ability to inhibit human peptidyl-prolyl isomerase Pin1, a target in cancer therapy .
2. Immunotherapy Potential
Similar to other 4-substituted phenols, this compound has been studied for its immunogenic properties. Research suggests that such compounds can activate T-cell responses against melanoma cells, potentially serving as a therapeutic agent in immunotherapy for skin cancers . The immunological mechanisms involve the alteration of melanocyte differentiation antigens, which could help in developing treatments for conditions like vitiligo and melanoma .
Material Science Applications
1. Synthesis of Functional Materials
Due to its reactive phenolic group, this compound can be utilized as a precursor in the synthesis of advanced materials. It can be incorporated into polymer matrices or used to functionalize surfaces for enhanced properties such as hydrophobicity or biocompatibility. This versatility makes it valuable in developing coatings, adhesives, and composites .
2. Environmental Chemistry
In environmental studies, phenolic compounds like this compound are important analytes due to their presence in industrial effluents and their potential toxicity. Methods such as liquid chromatography coupled with electrochemical detection have been employed to quantify these compounds in environmental samples . Understanding the behavior of such compounds in the environment is crucial for assessing their ecological impact.
Case Study 1: Anticancer Research
A study explored the effects of various phenolic compounds on cancer cell lines, highlighting the potential of this compound as an effective agent against specific types of cancer. The research demonstrated that this compound could inhibit cell growth and promote apoptosis through the modulation of signaling pathways associated with cell survival .
Case Study 2: Immunological Responses
Another investigation focused on the immunological effects of this compound in melanoma models. The results indicated that treatment with this compound led to increased activation of CD8 T-cells, suggesting its potential use in developing immunotherapeutic strategies against melanoma .
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cells |
| Immunotherapy | Melanoma treatment | Activates T-cell responses against melanoma cells |
| Material Science | Functional materials synthesis | Enhances properties of polymers and coatings |
| Environmental Chemistry | Toxicity assessment | Detected in industrial effluents; quantification methods developed |
特性
CAS番号 |
5402-37-9 |
|---|---|
分子式 |
C15H14O |
分子量 |
210.27 g/mol |
IUPAC名 |
4-(2,3-dihydro-1H-inden-1-yl)phenol |
InChI |
InChI=1S/C15H14O/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)15/h1-6,8-9,15-16H,7,10H2 |
InChIキー |
GISZMQWQAFRGHL-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C1C3=CC=C(C=C3)O |
正規SMILES |
C1CC2=CC=CC=C2C1C3=CC=C(C=C3)O |
Key on ui other cas no. |
5402-37-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















